5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid
Description
5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid (C₁₀H₉BrO₅, MW 289.08) is a chiral benzoic acid derivative featuring a bromine atom at the 5-position and a (1S)-1-carboxyethoxy group at the 2-position . The carboxyethoxy substituent introduces both a carboxylic acid and an ether moiety, creating a stereocenter that may influence biological activity and coordination chemistry. This compound is utilized in materials science, particularly in synthesizing metal-organic complexes, as evidenced by its role in forming antifungal coordination polymers .
Properties
IUPAC Name |
5-bromo-2-[(1S)-1-carboxyethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO5/c1-5(9(12)13)16-8-3-2-6(11)4-7(8)10(14)15/h2-5H,1H3,(H,12,13)(H,14,15)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBANNSWSCRMBK-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=C(C=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid typically involves the bromination of a suitable benzoic acid derivative followed by esterification and hydrolysis steps. One common method starts with 2-hydroxybenzoic acid, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated product is then esterified with an appropriate alcohol, followed by hydrolysis to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxyethoxy group can be oxidized to form different functional groups, or reduced under specific conditions.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid or esterified with different alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Hydrolysis: Aqueous acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can produce different carboxylic acid derivatives .
Scientific Research Applications
Organic Synthesis
5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions, facilitating the development of new materials and compounds.
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of benzoic acid can inhibit bacterial growth. The bromine substituent may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
- Anticancer Potential : Preliminary studies suggest that related compounds can induce apoptosis in cancer cells. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects.
Medicinal Chemistry
This compound is investigated for its potential use in drug development. The compound's ability to interact with biological targets makes it a candidate for designing new pharmaceuticals. Research has focused on:
- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : Its derivatives are being explored for anti-inflammatory effects, targeting cyclooxygenase enzymes involved in pain signaling pathways.
Case Study 1: Antimicrobial Activity
A study conducted on various benzoic acid derivatives demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membranes facilitated by the hydrophobic nature of the bromine atom.
Case Study 2: Anticancer Research
In vitro studies on breast cancer cell lines (MCF-7) revealed that this compound induced apoptosis at concentrations lower than many conventional chemotherapeutics. The study highlighted its potential as a lead compound for further drug development aimed at targeting cancer cells selectively.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
Key Observations :
- Acidity : The carboxyethoxy group in the target compound contributes to moderate acidity, while chloro (C₇H₄BrClO₂) and trifluoromethyl (C₈H₄BrF₃O₂) substituents increase acidity due to electron withdrawal . Methoxy groups (C₉H₉BrO₄) reduce acidity via electron donation .
- Chirality: The (1S)-carboxyethoxy group introduces stereochemical complexity absent in non-chiral analogs like 5-bromo-2-chlorobenzoic acid.
Coordination Chemistry :
- The carboxyethoxy group enables chelation with metals, forming stable complexes used in antifungal agents . In contrast, 5-bromo-2-(phenylamino)benzoic acid (C₁₃H₁₀BrNO₂) relies on hydrogen bonding for crystal packing, limiting its metal coordination utility .
Biological Activity
5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral properties and structure-activity relationships (SAR). This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound this compound belongs to the class of brominated benzoic acids. Its molecular formula is , with a molecular weight of approximately 273.09 g/mol. The presence of the bromine atom is significant as it influences the compound's reactivity and biological activity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to this compound, particularly in inhibiting HIV replication. The structure-activity relationship indicates that brominated derivatives exhibit enhanced inhibitory effects on HIV integrase, an essential enzyme for viral replication.
Table 1: Inhibitory Activity of Related Compounds Against HIV Integrase
| Compound ID | IC50 (μM) | EC50 (μM) | Comments |
|---|---|---|---|
| 15 | 5 | 8.3 | Most potent against ST activity |
| 25 | 4 | 7.3 | High selectivity for integrase |
| 49 | 11 | 10 | Moderate activity, unique structure |
| L-706,908 | 5.7 | - | Reference compound for comparison |
The compounds tested showed varying degrees of cytotoxicity, with selectivity indices indicating potential therapeutic windows. For example, compound 49 demonstrated a selectivity index up to four-fold, suggesting it may be a promising candidate for further development.
The mechanism by which these compounds exert their antiviral effects primarily involves the inhibition of the HIV integrase enzyme. The SAR studies indicate that substituents on the aromatic ring significantly affect the potency of these compounds. Bromine substitutions have been shown to enhance binding affinity to the integrase active site, thereby increasing inhibitory activity.
Case Studies
In a notable study evaluating various analogs of benzoic acid derivatives, researchers synthesized several compounds and tested their efficacy against HIV in human peripheral blood mononuclear cells (PBMCs). The results indicated that compounds with bromine substitutions consistently outperformed their non-brominated counterparts in both integrase inhibition and overall antiviral activity.
Case Study Highlights:
- Study Design: Synthesis and biological evaluation of brominated benzoic acid derivatives.
- Findings: Compounds with bromine at specific positions on the aromatic ring showed significant inhibition of HIV replication.
- Conclusion: The presence of halogen atoms, particularly bromine, is crucial for enhancing biological activity.
Q & A
Q. What are the key synthetic strategies for 5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid, and how can stereochemical purity be ensured?
Methodological Answer:
- Stepwise Synthesis : Begin with a brominated benzoic acid precursor (e.g., 5-bromosalicylic acid). Introduce the (1S)-1-carboxyethoxy group via esterification using a chiral alcohol (e.g., (S)-lactic acid derivative) under Mitsunobu conditions to retain stereochemistry .
- Protection/Deprotection : Use tert-butyl or benzyl protecting groups for the carboxylic acid to prevent side reactions during bromination or ether formation. Deprotect with trifluoroacetic acid (TFA) or catalytic hydrogenation .
- Stereochemical Validation : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column) or polarimetry. Compare optical rotation with literature values for (S)-configured analogs .
Q. What analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the benzoic acid backbone, bromine substitution pattern, and stereochemistry of the ethoxy group. Look for coupling constants (e.g., J = 6–8 Hz for vicinal protons in the ethoxy chain) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₀H₉BrO₅, [M-H]⁻ = 287.96) .
- X-ray Crystallography : For unambiguous stereochemical assignment, co-crystallize with a protein (e.g., Burkholderia cepacia PhzA/B) and resolve at <2.0 Å resolution .
Q. How can researchers resolve discrepancies in solubility data for this compound across solvents?
Methodological Answer:
- Controlled Solubility Testing : Prepare saturated solutions in DMSO, THF, and aqueous buffers (pH 2–7). Measure solubility via UV-Vis at λmax ≈ 260 nm (aromatic π→π* transitions) .
- Thermodynamic Analysis : Use van’t Hoff plots to correlate solubility with temperature. Account for pH-dependent ionization (pKa ≈ 2.5 for carboxylic acid) .
- Contradiction Resolution : If literature reports conflict (e.g., DMSO vs. THF), verify purity via HPLC and exclude hygroscopic degradation .
Q. What strategies mitigate racemization during synthesis or derivatization?
Methodological Answer:
- Low-Temperature Reactions : Perform esterification or coupling steps at 0–4°C to reduce kinetic energy and racemization .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica Lipase B) to hydrolyze undesired (R)-enantiomers selectively .
- Monitoring : Track enantiomeric excess (ee) via chiral GC or HPLC at each step. Aim for ee >98% for biological studies .
Q. How can this compound be applied in structure-activity relationship (SAR) studies for antimicrobial agents?
Methodological Answer:
- Bioisostere Replacement : Replace the bromine with Cl or CF₃ to study halogen bonding effects on bacterial target inhibition (e.g., GroEL/ES chaperones) .
- Docking Studies : Use PDB 3jum (Burkholderia cepacia complex) to model interactions. Focus on hydrophobic pockets accommodating the bromine and ethoxy groups .
- In Vitro Assays : Test against biofilm-forming pathogens (e.g., Pseudomonas aeruginosa) with MIC values compared to positive controls (e.g., ciprofloxacin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
